HIV-1 inhibitor-19

HIV-1 drug resistance NNRTI reverse transcriptase

NNRTI resistance mutations K103N and Y181C cause complete loss of efficacy for first-generation NNRTIs (nevirapine, efavirenz), jeopardizing research reproducibility. HIV-1 inhibitor-19 maintains low-nanomolar potency against these mutants: • EC₅₀ = 9.2 nM (K103N), 7.64 nM (Y181C) - less than 2-fold loss vs. wild-type • Resistance fold 0.746-5.59 across mutant panel, superior to etravirine • RT IC₅₀ = 0.107 μM; ≥98% purity (HPLC); solid, DMSO-soluble Ideal for resistance mechanism studies, antiviral synergy screening, and SAR benchmarking in NNRTI lead optimization programs.

Molecular Formula C24H22BClN2O5S
Molecular Weight 496.8 g/mol
Cat. No. B12421665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-19
Molecular FormulaC24H22BClN2O5S
Molecular Weight496.8 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC(=C4)C)C)(O)O
InChIInChI=1S/C24H22BClN2O5S/c1-14-8-15(2)10-19(9-14)34(32,33)23-20-12-18(26)6-7-21(20)28-22(23)24(29)27-13-16-4-3-5-17(11-16)25(30)31/h3-12,28,30-31H,13H2,1-2H3,(H,27,29)
InChIKeyMYTFNSVNBUJDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-19: Potent NNRTI for Drug-Resistant HIV Research


HIV-1 inhibitor-19 (CAS: 2649837-82-9) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the diarylpyrimidine (DAPY) class, designed via structure-based drug design to address clinically relevant NNRTI resistance mutations. The compound contains a boronic acid moiety and exhibits nanomolar antiviral activity against key HIV-1 mutant strains, including L100I, K103N, V106A/F227L, Y181C, and Y188L [1] . With a molecular weight of 496.77 g/mol (C₂₄H₂₂BClN₂O₅S), HIV-1 inhibitor-19 is supplied as a solid with ≥98% purity (HPLC) and is soluble in DMSO (10 mM) . The compound is available exclusively for research use from multiple commercial vendors under catalog numbers HY-146746 (MedChemExpress), T63363 (TargetMol), and V49001 (InvivoChem).

HIV-1 Inhibitor-19: Mutation-Specific Potency vs. Generic NNRTIs


Generic substitution among HIV-1 NNRTIs is not scientifically valid due to profound differences in resistance mutation susceptibility profiles. First-generation NNRTIs (e.g., nevirapine, efavirenz) lose all clinical efficacy against single-point mutants such as K103N and Y181C, with resistance fold changes often exceeding 100-fold [1]. Even second-generation agents like etravirine (ETR) exhibit resistance fold (RF) values ranging from 1.11 to 15.5 against a panel of clinically relevant mutants [2]. HIV-1 inhibitor-19 was specifically designed to maintain low-nanomolar potency against these same mutants, with RF values of 0.746–5.59—superior to ETR across the identical mutant panel [2]. The compound's boronic acid functional group, absent in all clinically approved NNRTIs, enables additional hydrogen bond interactions with the NNRTI-binding pocket (NNIBP) that are critical for retaining activity against resistance-conferring mutations [3]. Therefore, selecting a generic NNRTI without verifying its activity against the specific HIV-1 strain or mutant panel under investigation will likely result in experimental failure or misleading conclusions.

HIV-1 Inhibitor-19: Head-to-Head Quantitative Evidence


Potency Against L100I & K103N Mutants vs. Etravirine

HIV-1 inhibitor-19 demonstrates significantly lower resistance fold (RF) values against L100I and K103N mutant strains compared to the second-generation clinical NNRTI etravirine (ETR). Specifically, inhibitor-19 maintains EC₅₀ values of 7.3 nM (L100I) and 9.2 nM (K103N), whereas ETR exhibits RF values of 2.5 and 4.1 against these same mutants, respectively [1] . The RF for inhibitor-19 against the L100I mutant is 1.08 (compared to WT EC₅₀ of 6.74 nM), versus ETR's RF of 2.5 [1].

HIV-1 drug resistance NNRTI reverse transcriptase antiviral drug discovery mutation profiling

RT Enzyme Inhibition and Target Engagement

HIV-1 inhibitor-19 potently inhibits wild-type HIV-1 reverse transcriptase (RT) with an IC₅₀ of 0.107 μM in a cell-free biochemical assay, confirming direct target engagement at the enzyme level [1] . This biochemical IC₅₀ is consistent with its cellular antiviral EC₅₀ values and demonstrates that the compound's antiviral activity is mediated specifically through RT inhibition rather than off-target cellular effects. By comparison, the closely related analog compound 18 from the same DAPY series exhibited a higher IC₅₀ of 0.215 μM, indicating that inhibitor-19 is approximately 2-fold more potent at the enzyme level [1].

reverse transcriptase enzymology NNRTI binding pocket biochemical assay target validation

Broad-Spectrum Mutant Activity vs. First-Generation NNRTIs

HIV-1 inhibitor-19 demonstrates potent antiviral activity across a comprehensive panel of clinically relevant NNRTI-resistant HIV-1 mutant strains, with EC₅₀ values ranging from 5.03 nM to 37.7 nM [1] . This panel includes L100I (7.3 nM), K103N (9.2 nM), V106A/F227L (21.0 nM), Y181C (7.64 nM), Y188L (27.1 nM), and E138K (reported as sensitive) [1] . In stark contrast, first-generation NNRTIs such as nevirapine (NVP) and efavirenz (EFV) exhibit complete loss of activity (EC₅₀ >1 μM, RF >100) against the single K103N mutant alone [2]. Even doravirine, a newer clinical NNRTI, shows IC₅₀ values of 5.5 nM (K103N) and 6.1 nM (Y181C) at the enzyme level but has reduced cellular potency against these mutants [3].

drug resistance profiling NNRTI cross-resistance HIV-1 mutant panel antiviral breadth clinical isolates

Enhanced NNIBP Binding via Boronic Acid Moiety

HIV-1 inhibitor-19 incorporates a boronic acid functional group on the phenyl ring, a structural feature absent in all clinically approved NNRTIs (including ETR, RPV, DOR, EFV, and NVP) [1] [2]. Molecular docking and MM/GBSA binding free energy calculations demonstrate that this boronic acid moiety forms additional hydrogen bond interactions with backbone residues in the NNRTI-binding pocket (NNIBP), specifically with Lys101 and Lys103 [1]. The calculated binding free energy (ΔG_bind) for inhibitor-19 is -45.2 kcal/mol, compared to -38.7 kcal/mol for the des-boronic acid analog, representing a 6.5 kcal/mol stabilization [1]. This enhanced binding explains the compound's retained potency against the K103N mutant, which typically disrupts the binding of first-generation NNRTIs.

structure-based drug design molecular docking NNRTI binding pocket hydrogen bonding boronic acid

HIV-1 Inhibitor-19: Research and Industrial Applications


Mechanistic Studies of K103N and Y181C Resistance

HIV-1 inhibitor-19 is optimally suited for mechanistic studies of NNRTI resistance, particularly for characterizing the structural and functional consequences of K103N and Y181C mutations. With EC₅₀ values of 9.2 nM (K103N) and 7.64 nM (Y181C)—representing less than 2-fold loss of potency relative to wild-type—inhibitor-19 serves as an ideal control compound that retains activity where first-generation NNRTIs completely fail [1] . Researchers can employ inhibitor-19 in resistance selection experiments, co-crystallization studies with mutant RT enzymes, and viral fitness assays to dissect resistance mechanisms without confounding complete loss of inhibition.

Combination Synergy Screening with NRTIs & Integrase Inhibitors

HIV-1 inhibitor-19's potent and broad-spectrum activity against NNRTI-resistant mutants makes it a valuable component in antiviral combination screening panels. Its well-characterized EC₅₀ values (5.03–37.7 nM across mutants) and confirmed RT target engagement (IC₅₀ = 0.107 μM) provide a reliable baseline for calculating synergy scores (e.g., Chou-Talalay combination indices) with nucleoside RT inhibitors (e.g., tenofovir, emtricitabine), integrase strand transfer inhibitors (e.g., dolutegravir), and capsid inhibitors [1] . The compound's retained activity against multidrug-resistant strains ensures that synergy can be detected even in resistant viral backgrounds.

SAR Benchmark for Novel NNRTI Discovery

HIV-1 inhibitor-19 provides a high-quality benchmark for SAR studies in NNRTI lead optimization programs. The compound's comprehensive dataset—including EC₅₀ values against a panel of 6 clinically relevant mutants, RT biochemical IC₅₀, resistance fold calculations, and MM/GBSA binding energy—enables direct quantitative comparison with newly synthesized analogs [1] . The presence of the boronic acid moiety offers a unique chemical handle for exploring novel binding interactions and for developing reversible-covalent inhibitor strategies. Medicinal chemistry teams can use inhibitor-19 as a positive control when evaluating the resistance profiles of their own DAPY-based or scaffold-hopping NNRTI candidates.

Resistance Surveillance & Phenotypic Susceptibility Testing

HIV-1 inhibitor-19 is an essential reference compound for phenotypic susceptibility testing of clinical HIV-1 isolates and for resistance surveillance programs. Its low-nanomolar EC₅₀ values against common NNRTI resistance mutations (L100I, K103N, V106A, Y181C, Y188L) enable accurate determination of resistance fold changes in patient-derived viruses [1] . Inclusion of inhibitor-19 in antiviral susceptibility panels helps establish baseline susceptibility ranges for novel NNRTIs and aids in interpreting genotypic resistance data. The compound's commercial availability (≥98% purity, multiple vendors) ensures reproducibility across laboratories and studies .

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